N-(5-acetyl-4-methylthiazol-2-yl)-1-ethyl-1H-pyrazole-3-carboxamide
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Overview
Description
N-(5-acetyl-4-methylthiazol-2-yl)-1-ethyl-1H-pyrazole-3-carboxamide is a chemical compound with potential applications in various fields such as chemistry, biology, medicine, and industry. This compound is characterized by its unique structure, which includes a thiazole ring, a pyrazole ring, and an acetyl group.
Mechanism of Action
Target of Action
N-(5-acetyl-4-methylthiazol-2-yl)-1-ethyl-1H-pyrazole-3-carboxamide and its derivatives are multi-target-directed ligands They have been tested for various biological activities, including antioxidant, antibacterial, antifungal, and α-glucosidase inhibition .
Mode of Action
It has been observed that the compound and its derivatives exhibit significant antioxidant properties . This suggests that they may interact with free radicals in the body, neutralizing them and preventing oxidative damage.
Biochemical Pathways
The compound and its derivatives have been found to inhibit α-glucosidase , an enzyme involved in the breakdown of carbohydrates. By inhibiting this enzyme, these compounds could potentially affect carbohydrate metabolism and blood glucose levels.
Pharmacokinetics
The compound’s molecular weight is 19825 , which is within the range generally considered favorable for oral bioavailability.
Result of Action
The compound and its derivatives have shown significant antioxidant, antibacterial, and antifungal activities . They have also demonstrated inhibitory effects on α-glucosidase . These results suggest that the compound could have potential therapeutic applications in conditions related to oxidative stress, bacterial and fungal infections, and carbohydrate metabolism disorders.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(5-acetyl-4-methylthiazol-2-yl)-1-ethyl-1H-pyrazole-3-carboxamide typically involves multiple steps. One common approach is to start with 5-acetyl-4-methylthiazole-2-ylamine and react it with ethyl pyrazole-3-carboxylate under specific conditions. The reaction may require the use of a catalyst, such as a strong acid or base, and heating to promote the formation of the desired product.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactions using reactors designed to handle high temperatures and pressures. The process would be optimized to maximize yield and minimize by-products. Purification steps, such as recrystallization or chromatography, would be employed to obtain the pure compound.
Chemical Reactions Analysis
Types of Reactions: N-(5-acetyl-4-methylthiazol-2-yl)-1-ethyl-1H-pyrazole-3-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form derivatives with different functional groups.
Reduction: Reduction reactions can be used to modify the compound's structure.
Substitution: Substitution reactions can introduce new substituents at specific positions on the molecule.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Various nucleophiles and electrophiles can be employed, depending on the desired substitution.
Major Products Formed:
Scientific Research Applications
Chemistry: In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its reactivity and structural features make it a valuable intermediate in organic synthesis.
Biology: In biological research, N-(5-acetyl-4-methylthiazol-2-yl)-1-ethyl-1H-pyrazole-3-carboxamide may be used to study enzyme inhibition, receptor binding, and other biochemical processes. Its derivatives can serve as probes to investigate biological pathways.
Medicine: The compound has potential medicinal applications, particularly in the development of new drugs. Its ability to interact with various biological targets makes it a candidate for the treatment of diseases such as cancer, inflammation, and infectious diseases.
Industry: In industry, this compound can be used in the production of agrochemicals, pharmaceuticals, and other chemical products. Its versatility and reactivity make it a valuable component in various industrial processes.
Comparison with Similar Compounds
N-(5-acetyl-4-methylthiazol-2-yl)arylamide derivatives: These compounds share a similar thiazole ring and acetyl group but differ in the substituents on the aryl ring.
1-ethyl-1H-pyrazole-3-carboxamide derivatives: These compounds have a similar pyrazole ring but may differ in the substituents attached to the pyrazole core.
Uniqueness: N-(5-acetyl-4-methylthiazol-2-yl)-1-ethyl-1H-pyrazole-3-carboxamide is unique due to its combination of thiazole and pyrazole rings, which provides distinct chemical and biological properties compared to other similar compounds.
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Properties
IUPAC Name |
N-(5-acetyl-4-methyl-1,3-thiazol-2-yl)-1-ethylpyrazole-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14N4O2S/c1-4-16-6-5-9(15-16)11(18)14-12-13-7(2)10(19-12)8(3)17/h5-6H,4H2,1-3H3,(H,13,14,18) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PFKDUKRFTMZTIO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C=CC(=N1)C(=O)NC2=NC(=C(S2)C(=O)C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14N4O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
278.33 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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